Dimethyl 4-fluoro-5-methylphthalate
Description
Dimethyl fumarate (DMF) is an oral disease-modifying therapy (DMT) approved by the FDA for treating relapsing-remitting multiple sclerosis (RRMS). It modulates the Nrf2 antioxidant pathway, reducing oxidative stress and promoting a shift from pro-inflammatory Th1/Th17 to anti-inflammatory Th2 immune responses . Clinical trials demonstrate its efficacy in reducing annual relapse rates (ARR) by ~50% and suppressing subclinical disease activity measured via MRI . DMF’s oral administration and favorable safety profile have made it a preferred option over older injectable therapies like interferon beta-1a (IFNβ-1a).
Properties
CAS No. |
146271-57-0 |
|---|---|
Molecular Formula |
C11H11FO4 |
Molecular Weight |
226.20 g/mol |
IUPAC Name |
dimethyl 4-fluoro-5-methylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H11FO4/c1-6-4-7(10(13)15-2)8(5-9(6)12)11(14)16-3/h4-5H,1-3H3 |
InChI Key |
CYTPPNSQBPRCTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
DMF vs. Interferon Beta-1a (IFNβ-1a)
Study Design: A retrospective cohort study compared 316 RRMS patients (218 on DMF, 98 on IFNβ-1a) over 15 months.
| Parameter | DMF Group | IFNβ-1a Group | Adjusted Odds Ratio (95% CI) |
|---|---|---|---|
| Clinical Relapse (3–15 mo) | 24.5% | 9.6% | 3.11 (1.39–6.95) |
| New MRI Lesions (3–15 mo) | 28.6% | 8.7% | 4.32 (1.80–10.37) |
| NEDA at 15 Months | 79.9% | 51.1% | 3.81 (2.09–6.96) |
Key Findings :
- Early Activity : DMF showed higher relapse and lesion rates in the first 3–15 months, likely due to delayed efficacy onset.
- Long-Term Control : By 15 months, DMF outperformed IFNβ-1a, with nearly 80% achieving NEDA vs. 51% for IFNβ-1a. Adjusting for baseline factors (e.g., prior relapses, EDSS scores) confirmed DMF’s superiority .
- Mechanistic Differences: DMF’s immunomodulatory and neuroprotective effects contrast with IFNβ-1a’s mechanism of reducing T-cell activation and blood-brain barrier disruption .
Practical Considerations
- Administration : DMF (oral) vs. IFNβ-1a (injection), improving adherence .
- Safety : Both have similar tolerability, though DMF is associated with transient flushing and gastrointestinal effects.
Limitations and Conflicts of Interest
The study authors received funding from Biogen, Novartis, and Sanofi Genzyme, which may introduce bias . Further independent studies are needed to validate these results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
